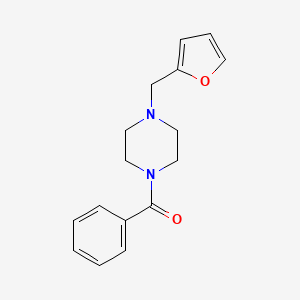

1-benzoyl-4-(2-furylmethyl)piperazine

説明

1-Benzoyl-4-(2-furylmethyl)piperazine is a heterocyclic organic compound featuring a piperazine core substituted at position 1 with a benzoyl group (aromatic carbonyl) and at position 4 with a 2-furylmethyl moiety. The benzoyl group contributes electron-withdrawing properties, while the furylmethyl substituent introduces aromatic heterocyclic character, influencing both chemical reactivity and biological interactions. This compound is synthesized via nucleophilic substitution or acylation reactions, often involving benzoyl chloride and furfuryl derivatives under controlled conditions .

Its structural complexity makes it a candidate for diverse applications, including medicinal chemistry (e.g., receptor modulation) and materials science. The furan ring’s electron-rich nature and the benzoyl group’s planar geometry enable unique supramolecular interactions, which may affect crystallization behavior and solubility .

特性

IUPAC Name |

[4-(furan-2-ylmethyl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-16(14-5-2-1-3-6-14)18-10-8-17(9-11-18)13-15-7-4-12-20-15/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWPFQSVGHOSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Serotonin/Dopamine Receptor Modulation

- 1-Benzoyl-4-(2-furylmethyl)piperazine: The furan moiety may enhance π-π stacking with aromatic residues in neurotransmitter receptors, while the benzoyl group could stabilize binding via dipole interactions.

- 1-Benzoyl-4-(4-methoxyphenyl)piperazine : The methoxy group’s electron-donating effect reduces receptor affinity compared to the furan derivative, as observed in lower binding scores for serotonin transporters .

Anticancer Potential

- 1-Benzoyl-4-(ethanesulfonyl)piperazine : The sulfonyl group enhances solubility, facilitating interaction with hydrophilic targets like sEH, a key enzyme in cancer progression. This compound inhibits sEH with IC50 values comparable to clinical candidates (e.g., EC5026) .

- 1-Benzoyl-4-(2-furylmethyl)piperazine: Limited direct data exist, but furan derivatives are known to intercalate DNA or inhibit topoisomerases, suggesting possible antiproliferative effects .

Physicochemical Properties

Key Observations :

- The ethanesulfonyl derivative’s higher solubility aligns with its sulfonyl group’s polarity, favoring aqueous environments .

- The trifluoromethylbenzyl analog () exhibits superior metabolic stability due to fluorine’s resistance to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。